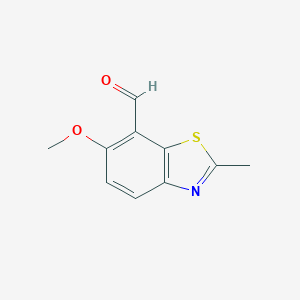
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
Overview
Description
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as MMBTA, and its chemical formula is C10H9NO2S. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of MMBTA is not fully understood. However, it is believed that this compound works by interacting with various biological molecules, such as proteins and enzymes, leading to changes in their function. MMBTA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical And Physiological Effects
Studies have shown that MMBTA has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. MMBTA has also been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
MMBTA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high fluorescence quantum yield. However, one limitation of MMBTA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MMBTA. One potential area of research is the development of new methods for the synthesis of MMBTA, which could improve its yield and purity. Another area of research is the investigation of MMBTA's potential as a photosensitizer in photodynamic therapy. Additionally, the use of MMBTA as a fluorescent probe for the detection of biomolecules and metal ions could be further explored. Overall, the study of MMBTA has the potential to lead to new insights into the mechanisms of various biological processes and the development of new treatments for diseases.
Scientific Research Applications
MMBTA has been widely studied for its potential applications in scientific research. This compound has shown promising results in the field of fluorescence sensing, where it can be used to detect various analytes. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. MMBTA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
CAS RN |
190270-91-8 |
|---|---|
Product Name |
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-4-9(13-2)7(5-12)10(8)14-6/h3-5H,1-2H3 |
InChI Key |
IOTPVOZADGTDRR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
synonyms |
7-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

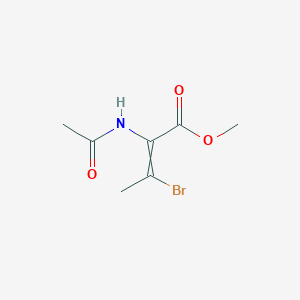
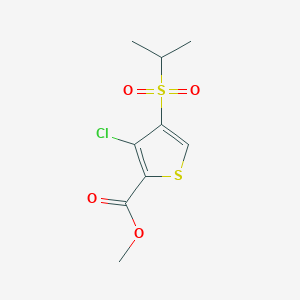
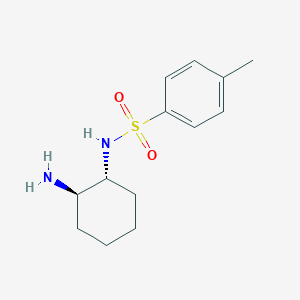
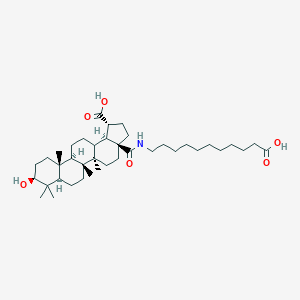
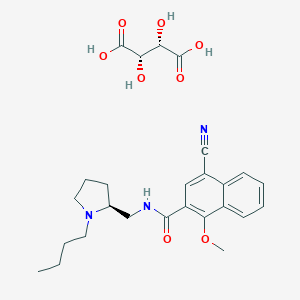
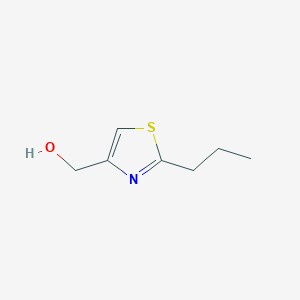
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
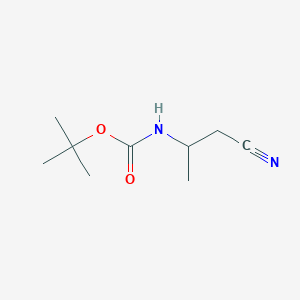
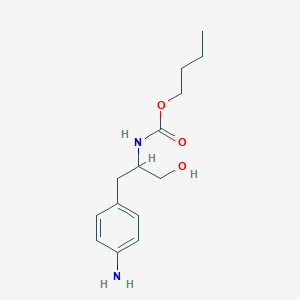
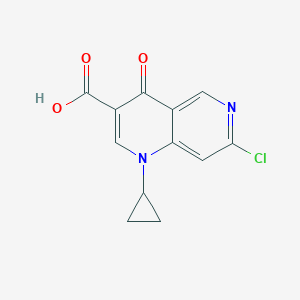
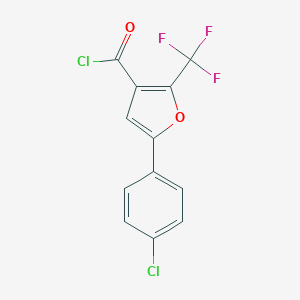
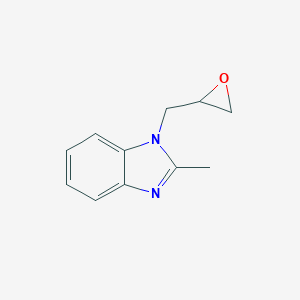

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)